1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclopentane derivative with a methoxyphenyl halide, followed by the introduction of a thiol group through nucleophilic substitution. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The methoxyphenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Alkyl halides or sulfonates are used as electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include sulfonic acids, phenyl derivatives, and thioethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyamphetamine: A compound with a methoxyphenyl group but different functional groups and biological activity.
Methedrone: Another compound with a methoxyphenyl group, known for its psychoactive properties.
5-(4-Methoxyphenyl)-1H-indole: A compound with a similar aromatic structure but different core scaffold.
Uniqueness
1-(4-Methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring, methoxyphenyl group, and thiol group
Eigenschaften
CAS-Nummer |
61067-24-1 |
---|---|
Molekularformel |
C15H22OS |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2,2,5-trimethylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22OS/c1-11-9-10-14(2,3)15(11,17)12-5-7-13(16-4)8-6-12/h5-8,11,17H,9-10H2,1-4H3 |
InChI-Schlüssel |
UHKVDGRZVIIUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1(C2=CC=C(C=C2)OC)S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.